molecular formula C9H7BrN2S B1383320 6-Brom-2-(methylsulfanyl)chinazolin CAS No. 1086385-16-1

6-Brom-2-(methylsulfanyl)chinazolin

Katalognummer: B1383320
CAS-Nummer: 1086385-16-1
Molekulargewicht: 255.14 g/mol
InChI-Schlüssel: ULIDQRDTNWMJOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(methylsulfanyl)quinazoline is a chemical compound belonging to the quinazoline family, characterized by a bromine atom at the 6th position and a methylsulfanyl group at the 2nd position of the quinazoline ring. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmaceutical applications .

Wirkmechanismus

Target of Action

The primary targets of 6-Bromo-2-(methylsulfanyl)quinazoline are chromatin-associated proteins in histones . These proteins play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in cellular function .

Mode of Action

6-Bromo-2-(methylsulfanyl)quinazoline interacts with its targets by inhibiting their function. Specifically, it has been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, 6-Bromo-2-(methylsulfanyl)quinazoline can alter gene expression within the cell .

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-2-(methylsulfanyl)quinazoline are those involved in gene expression. By inhibiting histone methyltransferase and G9a-like protein, this compound can affect the methylation status of histones . This can lead to changes in the transcription of genes and, consequently, the production of proteins. The downstream effects of these changes can vary depending on the specific genes affected .

Result of Action

The molecular and cellular effects of 6-Bromo-2-(methylsulfanyl)quinazoline’s action are changes in gene expression. By inhibiting proteins involved in histone methylation, this compound can alter the transcription of genes . This can lead to changes in the cellular functions governed by these genes .

Biochemische Analyse

Biochemical Properties

6-Bromo-2-(methylsulfanyl)quinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with the epidermal growth factor receptor (EGFR), a protein tyrosine kinase involved in cell signaling pathways that regulate cell proliferation and survival . The compound binds to the ATP-binding site of EGFR, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell growth and division . Additionally, 6-Bromo-2-(methylsulfanyl)quinazoline has been shown to interact with other kinases and proteins involved in cell cycle regulation and apoptosis .

Cellular Effects

The effects of 6-Bromo-2-(methylsulfanyl)quinazoline on various cell types and cellular processes are profound. In cancer cells, it inhibits proliferation by blocking the EGFR signaling pathway, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell survival and metabolism . Furthermore, 6-Bromo-2-(methylsulfanyl)quinazoline influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects collectively contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 6-Bromo-2-(methylsulfanyl)quinazoline exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, preventing ATP from binding and thereby inhibiting the receptor’s kinase activity . This inhibition blocks the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, the compound may interact with other kinases and regulatory proteins, further influencing cellular signaling and gene expression . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-(methylsulfanyl)quinazoline change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Short-term studies have shown that it effectively inhibits cell proliferation and induces apoptosis within hours of treatment . Long-term studies indicate that continuous exposure to the compound can lead to sustained inhibition of cell growth and survival, although some cells may develop resistance over time . These findings underscore the importance of optimizing dosage and treatment duration in experimental settings.

Dosage Effects in Animal Models

The effects of 6-Bromo-2-(methylsulfanyl)quinazoline vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and immunosuppression . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold increase the risk of toxicity . These observations highlight the need for careful dose optimization in preclinical studies.

Metabolic Pathways

6-Bromo-2-(methylsulfanyl)quinazoline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some biological activity or be further processed into inactive forms . The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways . These effects on metabolism contribute to its overall impact on cellular function and viability.

Vorbereitungsmethoden

The synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline can be achieved through various synthetic routes. One common method involves the bromination of 2-(methylsulfanyl)quinazoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature or slightly elevated .

Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted reactions or metal-catalyzed reactions, to enhance yield and reduce reaction time .

Analyse Chemischer Reaktionen

6-Bromo-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:

Major products formed from these reactions include substituted quinazolines, sulfoxides, sulfones, and dihydroquinazolines .

Biologische Aktivität

6-Bromo-2-(methylsulfanyl)quinazoline is a compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on anticancer, antimicrobial, anti-inflammatory, and immunological properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position and a methylthio group at the 2-position of the quinazoline ring. This unique arrangement enhances its reactivity and biological properties, making it a valuable scaffold for drug development.

Anticancer Activity

Mechanism of Action
Research indicates that 6-Bromo-2-(methylsulfanyl)quinazoline and its derivatives exhibit significant growth inhibition against various cancer cell lines. The mechanism involves targeting multiple pathways in cancer cells, potentially overcoming drug resistance.

Preclinical Studies
A study reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.045 to 6.94 μM across different cancer cell lines such as HeLa, MDA-MB-231, PANC-1, and A549 . The compound has been utilized to synthesize hybrid molecules that enhance its anticancer efficacy.

Cell Line GI50 (μM)
HeLa0.045
MDA-MB-2310.5
PANC-11.2
A5496.94

Antimicrobial Properties

6-Bromo-2-(methylsulfanyl)quinazoline has shown promising antibacterial activity. Derivatives synthesized from this compound have been tested against various bacterial strains, revealing significant inhibition rates.

Case Study Findings
In a study evaluating antimicrobial activity against Staphylococcus aureus and E. coli, certain derivatives exhibited high degrees of inhibition, indicating their potential as new antibiotics .

Derivative Bacterial Strain Inhibition (%)
Compound AS. aureus85
Compound BE. coli78

Anti-inflammatory Activity

The anti-inflammatory potential of derivatives derived from 6-Bromo-2-(methylsulfanyl)quinazoline has been investigated in animal models. These studies focus on reducing inflammation markers and alleviating symptoms associated with chronic inflammatory diseases.

Research Results
Compounds derived from this quinazoline have demonstrated significant reductions in inflammation markers in preclinical trials, suggesting their use in treating conditions like arthritis and inflammatory bowel disease .

Immunological Effects

In immunology, derivatives of 6-Bromo-2-(methylsulfanyl)quinazoline are being explored for their ability to modulate immune responses. Research indicates potential applications in treating autoimmune diseases by reducing inflammatory responses and modulating immune cell activity .

Eigenschaften

IUPAC Name

6-bromo-2-methylsulfanylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-13-9-11-5-6-4-7(10)2-3-8(6)12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIDQRDTNWMJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(methylsulfanyl)quinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(methylsulfanyl)quinazoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-(methylsulfanyl)quinazoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-(methylsulfanyl)quinazoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-(methylsulfanyl)quinazoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-(methylsulfanyl)quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.